Ferulic Acid vs. Caffeic Acid: Antioxidant vs. Prooxidant Activity in a Lipid Oxidation Model
In a liposome model system, Ferulic Acid (FeA) acts as a direct antioxidant, reducing iron-induced oxidation, whereas Caffeic Acid (CaA) functions as a prooxidant, increasing the oxidation rate by a factor of 9 [1]. This functional divergence is a clear differentiator.
| Evidence Dimension | Rate of lipid oxidation induced by free iron ions |
|---|---|
| Target Compound Data | Reduced oxidation rate (exact rate not specified, ranked PG > FeA > CoA) |
| Comparator Or Baseline | Caffeic Acid (CaA): Increased oxidation rate by a factor of 9 |
| Quantified Difference | Ferulic Acid inhibited oxidation, while Caffeic Acid accelerated it by 9-fold. |
| Conditions | Liposome dispersion of marine polyunsaturated fatty acids, oxidation induced by free iron ions |
Why This Matters
This evidence demonstrates that substituting Ferulic Acid with Caffeic Acid in lipid-containing systems can completely reverse the intended effect, from stabilization to rapid degradation.
- [1] Kristinová, V., Mozuraityte, R., Storrø, I., & Rustad, T. (2009). Antioxidant activity of phenolic acids in lipid oxidation catalyzed by different prooxidants. Journal of Agricultural and Food Chemistry, 57(21), 10377–10385. View Source
